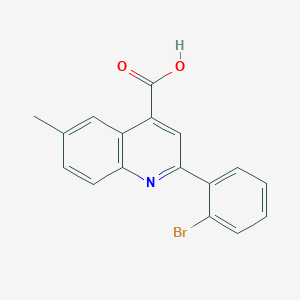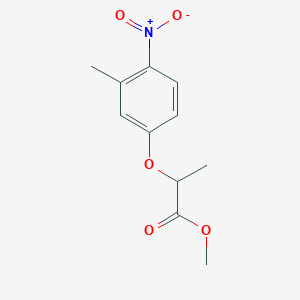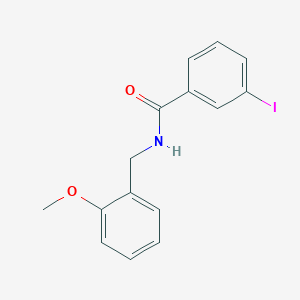
2-(2-bromophenyl)-6-methyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-6-methyl-4-quinolinecarboxylic acid, commonly known as BMQA, is a synthetic compound with potential applications in scientific research. This compound belongs to the quinolinecarboxylic acid family and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of BMQA is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. BMQA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes may contribute to the antitumor, antibacterial, and anti-inflammatory activities of BMQA.
Biochemical and Physiological Effects:
BMQA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMQA has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BMQA has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. BMQA has also been shown to exhibit antibacterial activity against various strains of bacteria, including MRSA.
実験室実験の利点と制限
One advantage of using BMQA in lab experiments is its relative ease of synthesis. BMQA can be synthesized using common laboratory techniques, making it readily available for research purposes. Additionally, BMQA has been shown to exhibit a range of biological activities, making it a potentially useful compound for the development of new drugs. One limitation of using BMQA in lab experiments is its potential toxicity. BMQA has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of BMQA. One direction is the development of BMQA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the structure-activity relationship of BMQA, which may lead to the development of more potent analogs. Additionally, the study of the mechanism of action of BMQA may provide insights into the cellular processes involved in cancer and inflammation. Finally, the study of the toxicity of BMQA may provide insights into its potential use as a therapeutic agent.
合成法
BMQA can be synthesized through a multi-step process that involves the reaction of 2-bromobenzaldehyde with methylamine, followed by the condensation of the resulting imine with malonic acid. The final step involves the cyclization of the resulting intermediate to form BMQA. The synthesis of BMQA is relatively straightforward and can be achieved through common laboratory techniques.
科学的研究の応用
BMQA has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. BMQA has also been studied for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, BMQA has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(2-bromophenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVPVNRJQBACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylthio)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6127647.png)
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6127654.png)
![ethyl 4-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6127660.png)
![1-isopropyl-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127667.png)
![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)
![4-(3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127696.png)


![2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B6127713.png)
![[1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6127726.png)
![[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6127730.png)
![2-(2-oxo-2-{3-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B6127736.png)
![(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6127748.png)